Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate
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Overview
Description
Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Attachment of the piperidine and benzyl groups: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The fluoro and bromo groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium azide (NaN3) or organolithium compounds can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- (S)-benzyl 2-(8-amino-1-(4-(pyridin-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
Biological Activity
Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperidine ring and an imidazo[1,5-a]pyrazine moiety, which are known to contribute to various pharmacological effects.
- Chemical Formula : C18H18BrN5O2
- Molecular Weight : 416.27 g/mol
- CAS Number : 1419223-26-9
- Solubility : Moderately soluble in water (0.012 mg/ml) .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
1. Adenosine Receptor Affinity
Research indicates that this compound exhibits high affinity for adenosine A2A receptors, which play a significant role in various physiological processes and are implicated in several diseases, including cancer and neurodegenerative disorders. Compounds that target these receptors can potentially be used for therapeutic interventions .
2. Anticancer Properties
In vitro studies have shown that derivatives of imidazo[1,5-a]pyrazine compounds can induce apoptosis in cancer cell lines. The presence of the bromine and fluorine substituents in this compound may enhance its anticancer activity by modulating signaling pathways related to cell survival and proliferation .
3. CYP Enzyme Inhibition
This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This inhibition can affect the metabolism of co-administered drugs and may lead to drug-drug interactions .
Case Studies
Several studies have investigated the biological effects of this compound:
Properties
Molecular Formula |
C19H19BrFN5O2 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
benzyl 3-(8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H19BrFN5O2/c20-16-15-17(22)23-9-14(21)26(15)18(24-16)13-7-4-8-25(10-13)19(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2,(H2,22,23) |
InChI Key |
WMGIPIPKYBGHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C(=CN=C4N)F)Br |
Origin of Product |
United States |
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